6-Propyl-benzo[1,3]dioxol-5-ylamine dihydrochloride
Overview
Description
6-Propyl-benzo[1,3]dioxol-5-ylamine dihydrochloride is a chemical compound with the molecular formula C10H13NO2.2HCl and a molecular weight of 252.14 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for 6-Propyl-benzo[1,3]dioxol-5-ylamine is 1S/C10H13NO2/c1-2-3-7-4-9-10(5-8(7)11)13-6-12-9/h4-5H,2-3,6,11H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of 6-Propyl-benzo[1,3]dioxol-5-ylamine is 179.22 . The compound is stored at ambient temperature .Scientific Research Applications
Flavouring Substance
This compound is intended to be used as a flavouring substance in specific categories of food, although it is not intended for use in beverages .
Proteomics Research
It is available for purchase as a biochemical for proteomics research, which suggests its use in the study of proteins and their functions .
Anticancer Evaluation
There is a mention of a related compound, 1-benzo[1,3]dioxol-5-ylamine, being evaluated for anticancer properties . This implies that derivatives of benzo[1,3]dioxol-5-ylamine, possibly including the compound , may be studied for potential anticancer applications.
Safety and Hazards
properties
IUPAC Name |
6-propyl-1,3-benzodioxol-5-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.2ClH/c1-2-3-7-4-9-10(5-8(7)11)13-6-12-9;;/h4-5H,2-3,6,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWAOFAEURXTMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1N)OCO2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propyl-benzo[1,3]dioxol-5-ylamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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